molecular formula C22H18N2 B1667052 Bifonazol CAS No. 60628-96-8

Bifonazol

Katalognummer: B1667052
CAS-Nummer: 60628-96-8
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: OCAPBUJLXMYKEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

1. Treatment of Superficial Fungal Infections

Bifonazole has demonstrated significant efficacy in treating superficial fungal infections, including:

  • Dermatophytoses : Effective against infections caused by dermatophytes.
  • Cutaneous Candidiasis : Proven efficacy in treating candidiasis with cure rates ranging from 65% to 75% in clinical trials .
  • Pityriasis Versicolor : Achieved a 100% cure rate in clinical studies involving patients with this condition .

The following table summarizes the efficacy of bifonazole in various clinical studies:

Infection TypeCure Rate (%)Study Reference
Pityriasis Versicolor100
Tinea Corporis100
Cutaneous Candidiasis65 - 75
Tinea Pedis90

Anti-inflammatory Effects

Recent studies have revealed bifonazole's anti-inflammatory properties, making it beneficial for conditions characterized by inflammation. In vitro studies using human three-dimensional skin models showed that bifonazole reduced inflammation comparable to hydrocortisone. Key findings include:

  • Mechanism of Action : Bifonazole modulates gene expression related to inflammation, upregulating differentiation markers and downregulating immune response-associated genes .
  • Clinical Relevance : The anti-inflammatory effects suggest bifonazole may be useful in treating inflammatory skin conditions beyond fungal infections.

Formulations and Delivery

Bifonazole is available in various formulations, including creams, gels, shampoos, and powders. The choice of formulation can influence the drug's effectiveness and patient compliance. Notable formulations include:

  • Bifonazole Cream : Applied once daily, showing excellent tolerance and efficacy in treating cutaneous candidiasis and pityriasis versicolor .
  • Bifonazole Shampoo : Effective for treating pityriasis versicolor in children with high compliance rates .

Case Studies

Several case studies highlight the practical applications of bifonazole:

  • Clinical Trial on Candidiasis Treatment :
    A multicentric study involving 275 patients demonstrated the effectiveness of bifonazole cream compared to placebo. The study confirmed that once-daily application was sufficient for treatment without significant side effects .
  • Pityriasis Versicolor Management :
    In a study involving children, bifonazole shampoo was applied over three weeks, resulting in complete clinical cure with no reported side effects, showcasing its safety profile .
  • Efficacy in Tropical Conditions :
    A study conducted in tropical regions reported a 100% cure rate for pityriasis versicolor and tinea corporis using bifonazole cream, indicating its effectiveness across different climates .

Wirkmechanismus

Target of Action

Bifonazole primarily targets the fungal cytochrome p450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the cell membrane structure of the fungus .

Mode of Action

Bifonazole works by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes . It acts to destabilize the fungal cytochrome p450 51 enzyme . This destabilization is vital in the cell membrane structure of the fungus .

Biochemical Pathways

Bifonazole has a dual mode of action. It inhibits fungal ergosterol biosynthesis at two points, via transformation of 24-methylendihydrolanosterol to desmethylsterol, together with inhibition of HMG-CoA . This enables fungicidal properties against dermatophytes and distinguishes bifonazole from other antifungal drugs .

Pharmacokinetics

Six hours after application, bifonazole concentrations range from 1000 μg/cm³ in the stratum corneum to 5 μg/cm³ in the papillary dermis . This indicates that bifonazole has good skin penetration, which is important for its effectiveness in treating topical fungal infections.

Result of Action

The inhibition of ergosterol production by bifonazole disrupts the fungal cell membrane and causes holes to appear . The cell membranes of fungi are vital for their survival as they keep unwanted substances from entering the cells and stop the contents of the cells from leaking out . Therefore, the disruption of the cell membrane leads to cell lysis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bifonazol umfasst mehrere Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt in der Regel dem gleichen Syntheseweg, jedoch in größerem Maßstab. Dabei werden durch optimierte Reaktionsbedingungen und Reinigungsprozesse hohe Reinheit und Ausbeute sichergestellt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bifonazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu verschiedenen hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene Imidazolderivate liefern können .

Biologische Aktivität

Bifonazole is a broad-spectrum antifungal agent belonging to the imidazole class of compounds. It is primarily used for the treatment of superficial fungal infections due to its efficacy against a variety of pathogens, including dermatophytes, yeasts, and some Gram-positive bacteria. This article explores the biological activity of bifonazole, focusing on its mechanism of action, efficacy in clinical studies, and its anti-inflammatory properties.

Bifonazole exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell lysis. The specific mechanism involves:

  • Inhibition of Lanosterol 14-alpha demethylase : Bifonazole targets the enzyme responsible for converting lanosterol to ergosterol in the fungal cell membrane. This inhibition results in the accumulation of toxic sterol intermediates and ultimately leads to cell membrane destabilization and death of the fungal cell .
  • Effects on Cytochrome P450 : Bifonazole also interacts with various cytochrome P450 enzymes, which are crucial for numerous metabolic processes in fungi .

Comparative Studies

Bifonazole has demonstrated significant efficacy in treating various superficial fungal infections. A multicentric randomized study involving 275 patients compared bifonazole cream (applied once daily) with clotrimazole and placebo for cutaneous candidosis. The results showed an efficacy rate of 65–75% for bifonazole compared to 19.4% for placebo, confirming its superior effectiveness .

Another study examined bifonazole's efficacy in treating pityriasis versicolor over one and two weeks. The results indicated that after two weeks of treatment, all patients except one showed negative mycological findings, demonstrating high clinical efficacy .

Anti-inflammatory Properties

Recent research has highlighted bifonazole's potential anti-inflammatory effects. In an in vitro study using human three-dimensional skin models, bifonazole treatment after UVB irradiation showed comparable antiphlogistic effects to hydrocortisone. Key findings included:

  • Gene Expression Modulation : Treatment with bifonazole led to upregulation of differentiation markers and antimicrobial peptides while downregulating immune response genes and matrix metalloproteinases (MMPs) involved in inflammation .
  • Histological Improvements : Histological examinations revealed that bifonazole effectively reconstituted UVB- and histamine-mediated disorders in skin models, indicating its dual role as both an antifungal and an anti-inflammatory agent .

Summary of Clinical Findings

Study Condition Efficacy Rate Comparison
Cutaneous Candidosis65-75% (bifonazole) vs 19.4% (placebo)Significant superiority
Pityriasis VersicolorNegative findings in most patients after 2 weeksHigh clinical efficacy
UVB-induced inflammationComparable to hydrocortisoneAnti-inflammatory effects observed

Eigenschaften

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAPBUJLXMYKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045631
Record name Bifonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bifonazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L
Record name SID56422098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bifonazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes.It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. The disruption in production of ergosterol disrupts the cell membrane and causes holes to appear. The cell membranes of fungi are vital for their survival. They keep unwanted substances from entering the cells and stop the contents of the cells from leaking out. As bifonazole causes holes to appear in the cell membranes, essential constituents of the fungal cells can leak out. This kills the fungi.
Record name Bifonazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

60628-96-8
Record name Bifonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60628-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifonazole [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060628968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifonazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bifonazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bifonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bifonazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIFONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ305Z91O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bifonazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Bifonazole has also been prepared by benzoylation of imidazole with PhCOCl, yielding 74.7% of 1-benzoylimidazole which is subject to react with Gringnard's reactant 4-PhC6H4MgBr followed by a tosylation and subsequent reduction with sodium cyanoborohydride in hexamethylphosphoramide, to yield 68.2% Bifonazole (Es. Patent 539,345).
Name
4-PhC6H4MgBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68.2%

Synthesis routes and methods II

Procedure details

167 g (0.6 mol) of biphenyl-4-yl-phenyl-chloromethane [alternatively named as diphenyl-phenyl-chloromethane or as α-(biphenyl-4-yl)benzyl chloride] and 92 g (0.66 mol) of trimethylsilylimidazole, dissolved in 500 ml of acetonitrile, are heated under reflux for 15 hours. After distilling off the solvent, the crystalline residue is purified by recrystallization from ethyl acetate. 97 g (52% of theory) of (biphenyl-4-yl)-imidazol-1-yl-phenylmethane of melting point 142° C. are obtained.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
92 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

13.6 g (0.2 mol) of imidazole are dissolved in 150 ml of acetonitrile and 3.5 ml of thionyl chloride are added at 10° C. 13 g (0.05 mol) of (biphenyl-4-yl)-phenyl-carbinol are added to the solution of thionyl-bis-imidazole thus obtained. After standing for 15 hours at room temperature, the solvent is removed by distillation in vacuo. The residue is taken up in chloroform and the solution is washed with water. The organic phase is collected, dried over sodium sulfate and filtered and the solvent is distiller off in vacuo. The oily residue is dissolved in ethyl acetate and freed from insoluble, resinous constituents by filtration. The solvent is again distilled off in vacuo and the residue is purified by recrystallization from acetonitrile. 8.7 g (56% of theory) of (biphenyl-4-yl)-imidazol-1-yl-phenylmethane [alternatively named as diphenyl-imidazolyl-(1)-phenyl-methane or as 1-(α-biphenyl-4-ylbenzyl)imidazole] of melting point 142° C. are obtained.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Name
thionyl-bis-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PPhCy2
Quantity
0.1867 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifonazole
Reactant of Route 2
Reactant of Route 2
Bifonazole
Reactant of Route 3
Reactant of Route 3
Bifonazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bifonazole
Reactant of Route 5
Reactant of Route 5
Bifonazole
Reactant of Route 6
Reactant of Route 6
Bifonazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.